3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases, which are crucial in various cellular processes.
The compound can be synthesized through various methods, as detailed in recent studies and patents. It is commercially available from chemical suppliers such as Matrix Scientific and Amerigo Scientific, indicating its relevance in research and potential applications in medicinal chemistry.
This compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Its structure features multiple functional groups, including bromine, chlorine, and trifluoromethyl moieties, which contribute to its chemical properties and biological activity.
The synthesis of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
These steps can be optimized for yield and purity through careful selection of solvents and reaction conditions .
The molecular formula for 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is . The structure consists of a pyrazolo-pyrimidine ring system with various substituents that influence its chemical reactivity and biological properties.
The compound can undergo various chemical reactions typical for heterocycles:
The efficiency of these reactions often depends on the choice of reagents and catalysts used during synthesis. For instance, using morpholine as an amine source has shown promising results in achieving high yields .
The mechanism of action for 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of target kinases, disrupting their activity and thereby affecting downstream signaling pathways critical for cell proliferation and survival.
Studies have indicated that this compound exhibits potent inhibitory activity against specific kinases with IC50 values in the nanomolar range, suggesting strong binding affinity and potential therapeutic applications in cancer treatment and other diseases involving aberrant kinase activity .
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has potential applications in:
This compound's unique structure allows researchers to explore modifications that could enhance its efficacy and selectivity against various biological targets .
The pyrazolo[1,5-a]pyrimidine core is efficiently constructed through regioselective cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic systems. For trifluoromethylated derivatives, ethyl 4,4,4-trifluoro-2-butynoate serves as a key building block. When reacted with 3-amino-5-(tert-butyl)pyrazole under microwave irradiation (110°C, 2 hours) in 1,4-dioxane, followed by treatment with NaOMe, the reaction yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a single regioisomer (63% yield). The tert-butyl group at C2 and trifluoromethyl group at C5 are installed during this initial cyclization, establishing the foundational scaffold for downstream functionalization [3] [8].
Table 1: Cyclocondensation Reagents and Conditions
3-Aminopyrazole | Electrophile | Conditions | Product | Yield |
---|---|---|---|---|
3-Amino-5-(tert-butyl)pyrazole | Ethyl 4,4,4-trifluoro-2-butynoate | 110°C, MW, 2 h → NaOMe | 2-(tert-Butyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 63% |
Halogenation and trifluoromethylation are strategically positioned using 1,3-biselectrophilic systems during cyclization or via post-synthetic modification. The trifluoromethyl group is incorporated directly via ethyl 4,4,4-trifluoro-2-butynoate, exploiting its electron-withdrawing properties to facilitate downstream SNAr reactions. For halogenation, N-bromosuccinimide (NBS) selectively brominates the C3 position of the pyrazolo[1,5-a]pyrimidin-5-one scaffold in dichloromethane (94% yield). Chlorination at C7 is achieved earlier using POCl₃ or similar chlorinating agents, yielding the 7-chloro intermediate essential for nucleophilic displacements. This sequence ensures precise control over halogen placement: bromine at C3 (for cross-coupling), chlorine at C7 (for SNAr), and trifluoromethyl at C5 (for electronic modulation) [3] [5].
Microwave irradiation significantly accelerates key transformations while minimizing decomposition:
Table 2: Microwave vs. Conventional Heating Efficiency
Reaction | Conventional Conditions | Yield | Microwave Conditions | Yield | Time Reduction |
---|---|---|---|---|---|
Cyclocondensation | 110°C, 12–24 h | 45–50% | 110°C, 2 h | 63% | 6–12 fold |
Suzuki Coupling (C3-arylation) | 110°C, 12 h (PdCl₂(PPh₃)₂/Na₂CO₃) | 10% | 135°C, 40 min (XPhosPdG2/XPhos) | 45% | 18 fold |
SNAr Amination (C5) | 110°C, 12 h | 74–84% | 110°C, 30 min | 90–96% | 24 fold |
The C7-chloro substituent undergoes efficient displacement via SNAr due to electron deficiency from the C5-trifluoromethyl group. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activation is critical for amination:
Scheme: Sequential Functionalization Pathway
Step 1: Core Synthesis 3-Amino-5-(*tert*-butyl)pyrazole + CF₃C≡CCO₂Et → 2-(*tert*-Butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Step 2: Halogenation C3-Bromination: NBS/CH₂Cl₂ → 3-Bromo-2-(*tert*-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Step 3: SNAr at C5/C7 PyBroP activation + R-NH₂/R-SH → 3-Bromo-5-(alkyl/aryl/heteroaryl)-7-(amino/thio) derivatives Step 4: C3 Diversification Suzuki Coupling: ArB(OH)₂ → 3-Aryl-5-R-pyrazolo[1,5-a]pyrimidines Ullmann Amination: R-NH₂ → 3-Amino-5-R-pyrazolo[1,5-a]pyrimidines
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1